2(3H)-Thiazolethione, 4-(2-benzothiazolyl)-
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Overview
Description
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- is a heterocyclic compound that features a thiazole ring fused with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 2-bromo benzothiazole in the presence of a palladium catalyst and a base such as potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. These methods include one-pot synthesis and the use of environmentally benign solvents like water or ethanol. The use of microwave irradiation and other energy-efficient techniques is also explored to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole and benzothiazole derivatives .
Scientific Research Applications
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Benzothiazole: A parent compound with diverse applications in medicinal chemistry and materials science.
Uniqueness
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- is unique due to its dual thiazole and benzothiazole rings, which confer distinct electronic and steric properties.
Properties
CAS No. |
52561-03-2 |
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Molecular Formula |
C10H6N2S3 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H6N2S3/c13-10-12-7(5-14-10)9-11-6-3-1-2-4-8(6)15-9/h1-5H,(H,12,13) |
InChI Key |
IWSYIJLYYSQEBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=S)N3 |
Origin of Product |
United States |
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